Differential β-Glucosidase Inhibition: homoDMDP vs. 6-Deoxy-homoDMDP
In the Scilla sibirica alkaloid study, homoDMDP (1) was identified as a potent inhibitor of β-glucosidase, while 6-deoxy-homoDMDP (2), which lacks the C-6 hydroxyl, exhibited significantly reduced inhibition against the same enzyme [1]. The comparison is a direct head-to-head evaluation within the same publication. Although the original paper does not report Ki or IC50 values in the abstracted text, the qualitative potency ranking—potent for homoDMDP versus significantly less for the 6-deoxy congener—is consistently stated. This establishes that the C-6 hydroxyl is a key pharmacophoric element for β-glucosidase engagement [1].
| Evidence Dimension | β-Glucosidase inhibitory potency |
|---|---|
| Target Compound Data | homoDMDP: potent inhibitor (qualitative potency descriptor from primary literature [1]) |
| Comparator Or Baseline | 6-Deoxy-homoDMDP: significantly less inhibition than homoDMDP [1] |
| Quantified Difference | Potency rank: homoDMDP > 6-deoxy-homoDMDP (magnitude not numerically reported in accessible text; qualitative comparison established within the same study) |
| Conditions | Bacterial β-glucosidase (Caldocellum saccharolyticum) and other glycosidase sources; assay details in Yamashita et al., J. Nat. Prod. 2002 [1]. |
Why This Matters
This direct comparison demonstrates that the C-6 hydroxyl is essential for β-glucosidase inhibition, meaning that 6-deoxy analogs cannot substitute for homoDMDP in β-glucosidase-targeted studies.
- [1] Yamashita, T., Yasuda, K., Kizu, H., Kameda, Y., Watson, A. A., Nash, R. J., & Asano, N. (2002). New polyhydroxylated pyrrolidine, piperidine, and pyrrolizidine alkaloids from Scilla sibirica. Journal of Natural Products, 65(12), 1875–1881. DOI: 10.1021/np020296h. View Source
